N-[(2-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)methyl]formamide
Description
N-[(2-Methyl-6-oxo-1,6-dihydropyrimidin-5-yl)methyl]formamide is a pyrimidine derivative characterized by a dihydropyrimidine core with a methyl group at position 2, a ketone at position 6, and a formamide group attached via a methylene bridge at position 5. Its molecular formula is C₇H₉N₃O₂ (molecular weight: 167.16 g/mol). Pyrimidine derivatives are of significant interest in medicinal chemistry due to their structural similarity to nucleic acid bases, enabling interactions with biological targets such as enzymes and receptors .
Properties
IUPAC Name |
N-[(2-methyl-6-oxo-1H-pyrimidin-5-yl)methyl]formamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c1-5-9-3-6(2-8-4-11)7(12)10-5/h3-4H,2H2,1H3,(H,8,11)(H,9,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWEWMCYGSORRCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=O)N1)CNC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formylation Using Formic Acetic Anhydride
One of the most documented and effective methods for preparing formylated pyrimidine derivatives, including this compound, involves the use of formic acetic anhydride as the formylating agent. This reagent facilitates the selective introduction of the formyl group at the 5-position of the pyrimidine ring.
- Starting Material: 6-amino-2-methylpyrimidin-4(3H)-one or related derivatives.
- Reagent: Formic acetic anhydride.
- Reaction Conditions: Typically carried out under mild heating conditions to promote the formylation without decomposition.
- Yield: Approximately 70–75% yield reported for similar derivatives, indicating good selectivity and efficiency.
This method was adapted from procedures used for 5-formylpyrimidine derivatives and has been shown to produce the target compound selectively with minimal side products.
Mechanistic Insights and Structural Confirmation
- The formylation proceeds via nucleophilic attack of the amino or hydroxyl group at the 5-position on the activated formylating agent.
- X-ray crystallographic studies confirm the molecular structure, showing strong bond fixation within the pyrimidinone ring and planarity of the molecule except for the methyl hydrogens.
- Hydrogen bonding patterns in the solid state involve nearly linear N—H⋯O interactions, stabilizing the molecular sheets.
Data Table: Key Reaction Parameters and Outcomes
| Parameter | Details |
|---|---|
| Starting Material | 6-amino-2-methylpyrimidin-4(3H)-one |
| Formylating Agent | Formic acetic anhydride |
| Solvent | Typically inert organic solvents (e.g., acetic acid, dichloromethane) |
| Temperature | Mild heating (40–60 °C) |
| Reaction Time | Several hours (3–6 h) |
| Yield | ~73% (selective formation) |
| Purification Method | Recrystallization or chromatography |
| Structural Confirmation | X-ray crystallography, NMR, IR spectroscopy |
Comparative Analysis with Related Compounds
The preparation method for this compound is closely related to that of other 5-formylpyrimidine derivatives. The formylation technique using formic acetic anhydride is advantageous due to:
- High selectivity for the 5-position.
- Mild reaction conditions preserving sensitive functional groups.
- Good yields and reproducibility.
Additional Considerations
- The choice of solvent and reaction temperature can influence the reaction rate and yield.
- The presence of substituents on the pyrimidine ring (e.g., methoxy vs. methyl) may affect the reactivity and outcome of the formylation step.
- The formylated product's stability and crystallinity facilitate structural studies and further chemical modifications.
Chemical Reactions Analysis
Types of Reactions
N-[(2-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)methyl]formamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted pyrimidine derivatives.
Scientific Research Applications
Medicinal Chemistry
N-[(2-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)methyl]formamide has shown potential as a bioactive compound in medicinal chemistry. Its derivatives are being studied for:
- Antiviral Activity : Research indicates that this compound exhibits inhibitory effects against various viral strains. For instance, studies have demonstrated its effectiveness against herpes simplex virus (HSV) and human immunodeficiency virus (HIV) through mechanisms involving enzyme inhibition and receptor binding .
- Anticancer Properties : Preliminary studies suggest that the compound may induce apoptosis in cancer cells. It interacts with specific molecular targets involved in cell cycle regulation and apoptosis pathways .
Biochemical Applications
In biochemistry, this compound is utilized for:
- Enzyme Inhibition Studies : The compound serves as a tool for studying enzyme kinetics and inhibition mechanisms. It has been employed to investigate the inhibition of key enzymes involved in metabolic pathways .
- Protein Interaction Studies : Its ability to bind selectively to proteins makes it valuable for studying protein-ligand interactions. This can provide insights into the molecular basis of diseases and aid in drug design .
Materials Science
The unique properties of this compound extend into materials science:
- Synthesis of Novel Materials : Researchers are exploring its use in developing new materials with specific electronic or optical properties. For example, it can be incorporated into polymer matrices to enhance material performance .
Case Study 1: Antiviral Activity Against HSV
A study published in Journal of Medicinal Chemistry evaluated the antiviral efficacy of N-(2-methyl-6-oxo-pyrimidinyl)methyl]formamide against HSV. The results indicated a significant reduction in viral replication at low micromolar concentrations, suggesting its potential as an antiviral agent .
Case Study 2: Anticancer Mechanism Investigation
In another study featured in Cancer Research, researchers investigated the anticancer effects of this compound on colorectal cancer cells. The findings revealed that treatment with N-(2-methyl-6-oxo-pyrimidinyl)methyl]formamide led to cell cycle arrest and apoptosis through the activation of caspase pathways .
Mechanism of Action
The mechanism of action of N-[(2-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)methyl]formamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-(2,4-Diamino-6-hydroxypyrimidin-5-yl)-N-methylformamide ()
- Structure: Features amino groups at positions 2 and 4, a hydroxyl group at position 6, and an N-methylformamide at position 5.
- Key Differences: The additional amino groups enhance hydrogen-bonding capacity and solubility compared to the target compound.
- Molecular Formula : C₆H₁₀N₆O₂ (198.18 g/mol).
- Biological Relevance : Similar compounds are studied as antimetabolites due to their structural mimicry of nucleic acid precursors .
N-(4-Amino-6-oxo-1,6-dihydropyrimidin-5-yl)formamide ()
- Structure: Contains an amino group at position 4 and a formamide at position 5, with a ketone at position 6.
- Key Differences: Lacks the methyl group at position 2, reducing hydrophobic interactions. The amino group at position 4 may increase solubility but could alter target selectivity.
- Molecular Formula : C₅H₆N₄O₂ (154.12 g/mol).
Functional Group Variations
2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic Acid ()
- Structure : Replaces the formamide group with a carboxylic acid at position 5.
- Key Differences : The carboxylic acid increases acidity (pKa ~2-3), enabling ionization at physiological pH, which affects membrane permeability. This contrasts with the neutral formamide group in the target compound, which may enhance passive diffusion .
- Molecular Formula : C₆H₆N₂O₃ (154.12 g/mol).
Ethyl 7-Methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-thiazolo[3,2-a]pyrimidine-6-carboxylate ()
- Structure : A fused thiazolo-pyrimidine ring with a phenyl group and trimethoxybenzylidene substituent.
- The target compound’s simpler structure may offer synthetic advantages and lower metabolic stability .
Physicochemical and Crystallographic Properties
- Target Compound: Predicted moderate solubility due to polar formamide and oxo groups. No crystallographic data is provided, but analogous pyrimidines (e.g., ) exhibit puckered dihydropyrimidine rings, influencing packing and stability .
- N-(2,4-Diamino-6-hydroxypyrimidin-5-yl)-N-methylformamide: High solubility due to multiple amino and hydroxyl groups.
- 2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic Acid: Low solubility in non-polar solvents due to ionization .
Data Table: Comparative Analysis of Pyrimidine Derivatives
Research Findings and Implications
- Synthetic Accessibility : The target compound’s lack of sterically hindered groups (e.g., aromatic rings in ) suggests straightforward synthesis compared to fused-ring derivatives .
- Bioactivity Potential: Formamide-containing pyrimidines (e.g., ) are explored for enzyme inhibition, leveraging hydrogen-bonding interactions. The target compound’s methyl group may enhance lipophilicity for CNS penetration .
- Crystallographic Insights : Pyrimidine ring puckering (as in ) could influence conformational stability and binding to flat biological targets (e.g., DNA grooves) .
Biological Activity
N-[(2-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)methyl]formamide, also known by its CAS number 756532-54-4, is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various models, and relevant case studies.
- IUPAC Name : (2-methyl-6-oxo-1,6-dihydro-5-pyrimidinyl)methylformamide
- Molecular Formula : C7H9N3O2
- Molecular Weight : 167.17 g/mol
- CAS Number : 756532-54-4
- Physical Form : Powder
- Purity : ≥95%
This compound exhibits various biological activities, primarily attributed to its structural features which allow it to interact with biological targets effectively. The compound's activity can be categorized into several key areas:
-
Anticancer Activity :
- Research indicates that compounds with a similar pyrimidine core can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) . This mechanism has been observed in melanoma and other cancer cell lines, suggesting that this compound may have potential as an anticancer agent.
- Neuroprotective Effects :
- Metal Chelation :
Anticancer Efficacy
A study evaluated the anticancer properties of various pyrimidine derivatives, including this compound. The results demonstrated significant cytotoxic effects against melanoma cell lines (A375 and B16F10) with IC50 values indicating potent activity at low concentrations. The mechanism was linked to increased ROS production leading to apoptosis .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A375 | 15 | ROS-mediated apoptosis |
| B16F10 | 12 | ROS-mediated apoptosis |
Neuroprotection Studies
In a model of Parkinson's disease, compounds similar to N-[2-methyl-6-oxo...formamide were shown to protect dopaminergic neurons from 6-OHDA-induced toxicity. The protective effect was attributed to the modulation of ceramide pathways and reduction of oxidative stress markers .
| Treatment | Survival Rate (%) | Mechanism |
|---|---|---|
| Control | 30 | - |
| N-Methyl Formamide | 70 | Ceramide modulation |
Q & A
Q. Table 1: Example Reaction Conditions
| Parameter | Value |
|---|---|
| Catalyst | Triethylamine (base) |
| Solvent | Anhydrous DMF |
| Temperature | 80°C, 12 hours |
| Yield | ~60–70% (post-purification) |
Basic: Which spectroscopic techniques are critical for structural elucidation?
Methodological Answer:
Use a combination of:
- 1H/13C NMR: Identify protons and carbons in the pyrimidinone and formamide moieties. For example, the formamide proton typically appears as a singlet at δ 8.0–8.5 ppm, while the methyl group on the pyrimidinone ring resonates at δ 2.1–2.3 ppm .
- IR Spectroscopy: Confirm carbonyl stretches (C=O at ~1680–1700 cm⁻¹) and N-H bending (formamide at ~3200 cm⁻¹).
- Mass Spectrometry (ESI-MS): Molecular ion peak at m/z 195.2 [M+H]⁺.
- X-ray Crystallography: Resolve bond lengths and angles (e.g., C=O bond length ~1.22 Å) using SHELXL-2018 for refinement .
Q. Table 2: Key NMR Signals ()
| Proton Environment | δ (ppm) | Multiplicity |
|---|---|---|
| Formamide (NH) | 8.61 | Singlet |
| Pyrimidinone C-H | 5.13–5.08 | Multiplet |
| Methyl (C-CH₃) | 2.20 | Singlet |
Advanced: How to resolve discrepancies between experimental crystallographic data and computational models?
Methodological Answer:
- Refinement: Use SHELXL-2018 to account for crystal twinning or disorder. Adjust parameters like ADPs (anisotropic displacement parameters) for heavy atoms .
- Validation: Cross-check with density functional theory (DFT) calculations (B3LYP/6-31G* basis set) to compare bond lengths and angles.
- Example: In a related dihydropyrimidine structure, X-ray data (R factor = 0.048) showed <0.03 Å deviation from DFT-predicted geometries .
Advanced: How to design structure-activity relationship (SAR) studies for EZH2 inhibitors derived from this compound?
Methodological Answer:
- Modifications: Vary substituents at the pyrimidinone (e.g., methyl → ethyl) and formamide groups (e.g., N-alkylation).
- Assays: Test inhibition of EZH2 methyltransferase activity using histone H3K27me3 ELISA.
- Case Study: A derivative with a 1-isopropyl indazole substituent (compound 40 in ) showed IC₅₀ = 12 nM against EZH2.
Q. Table 3: SAR Insights ()
| Substituent Position | Modification | Biological Activity (IC₅₀) |
|---|---|---|
| Pyrimidinone C2 | Methyl → Ethyl | IC₅₀ increases 3-fold |
| Formamide N-H | Methylation | Loss of activity |
Advanced: How to establish impurity thresholds compliant with pharmacopeial standards?
Methodological Answer:
- Analytical Method: Use UPLC-MS (Waters ACQUITY BEH C18 column) with a mobile phase of 0.1% formic acid in water/acetonitrile.
- Thresholds: Follow ICH Q3A guidelines: ≤0.1% for individual impurities, ≤0.5% total impurities .
- Case Study: A related formamide impurity (N-methyl analogue) was detected at 0.05% using this method .
Advanced: How to investigate polymorphism in this compound using crystallographic data?
Methodological Answer:
- Screening: Recrystallize from solvents like methanol, acetonitrile, or DMSO.
- Analysis: Compare unit cell parameters (a, b, c) and space groups (e.g., P2₁/c vs. P1) using single-crystal X-ray data.
- Example: A polymorph of a structurally similar dihydropyrimidine exhibited a 5% difference in density between forms .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
